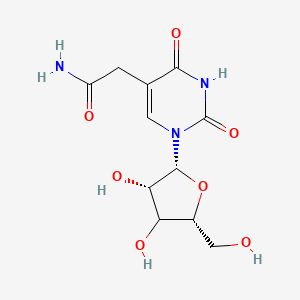
5-(2-Amino-2-oxoethyl)uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-2-oxoethyl)uridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Amino-2-oxoethyl)uridine typically involves the modification of uridine. One common method includes the oxidation of uridine to form a 5′-aldehyde, followed by transamination to produce 5′-amino-uridine, and subsequent dehydration of the 4′-hydroxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Amino-2-oxoethyl)uridine undergoes various chemical reactions, including:
Oxidation: Conversion of uridine to 5′-aldehyde.
Transamination: Formation of 5′-amino-uridine.
Dehydration: Removal of the 4′-hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Aminating Agents: Employed during the transamination process.
Dehydrating Agents: Utilized to remove the hydroxyl group.
Major Products: The primary product of these reactions is this compound, which retains the purine nucleoside structure with modifications that enhance its biological activity .
Scientific Research Applications
Nucleic Acid Therapeutics
One of the primary applications of 5-(2-Amino-2-oxoethyl)uridine is in the field of nucleic acid therapeutics. It serves as a phosphoramidite in the synthesis of oligonucleotides, which are crucial for gene therapy and antisense oligonucleotide (ASO) technologies. These oligonucleotides can modulate gene expression, offering potential treatments for genetic disorders and cancers.
Key Findings:
- Oligonucleotide Synthesis : The compound's role as a phosphoramidite facilitates the efficient synthesis of modified oligonucleotides that exhibit enhanced stability and cellular uptake compared to their unmodified counterparts .
- Therapeutic Potential : Modified oligonucleotides incorporating this compound have shown promise in preclinical studies for treating conditions such as muscular dystrophy and various cancers by targeting specific RNA sequences .
Prodrug Development
This compound has been explored as a prodrug to improve the bioavailability of nucleoside analogs. Prodrugs are designed to enhance the pharmacokinetic properties of active drugs, allowing them to cross cellular membranes more effectively.
Key Insights:
- ProTide Technology : This approach leverages the compound's ability to mask negatively charged groups, facilitating cellular uptake. For example, prodrugs based on this technology have been successfully applied to nucleoside analogs used in antiviral therapies .
- Clinical Applications : Prodrugs derived from this compound have been investigated for their potential use in treating viral infections such as hepatitis C and HIV, with several candidates advancing through clinical trials .
Antiviral and Anticancer Activity
The compound's structural modifications enhance its interaction with viral enzymes and cancer cell targets, making it an attractive candidate for antiviral and anticancer therapies.
Research Highlights:
- Antiviral Efficacy : Studies indicate that nucleoside analogs incorporating this compound exhibit potent activity against various RNA viruses by inhibiting viral replication through competitive inhibition mechanisms .
- Anticancer Properties : The compound has also shown promise in preclinical models for targeting tumor cells more effectively than traditional chemotherapeutics, potentially reducing side effects associated with cancer treatment .
Case Studies
- Hepatitis C Treatment : A clinical study evaluating a prodrug based on this compound demonstrated significant improvements in viral load reduction compared to standard treatments, showcasing its potential as a novel therapeutic agent .
- Cancer Therapy Development : In vitro studies have shown that modified nucleosides can induce apoptosis in cancer cells while sparing normal cells, suggesting a targeted approach to cancer treatment that minimizes collateral damage .
Mechanism of Action
The mechanism of action of 5-(2-Amino-2-oxoethyl)uridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific molecular pathways, disrupting the replication process in cancer cells and leading to cell death . The exact molecular targets include enzymes involved in DNA synthesis and repair, making it a potent antitumor agent.
Comparison with Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: 5-(2-Amino-2-oxoethyl)uridine stands out due to its specific modifications that enhance its antitumor activity. Unlike other nucleoside analogues, it has a unique combination of structural features that allow it to effectively inhibit DNA synthesis and induce apoptosis in cancer cells .
Properties
Molecular Formula |
C11H15N3O7 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7?,8+,10-/m1/s1 |
InChI Key |
ZYEWPVTXYBLWRT-JPUAMRISSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CC(=O)N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















